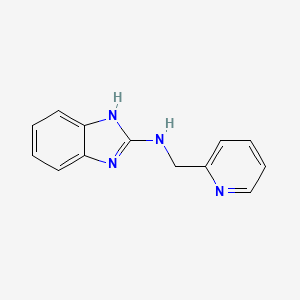

N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

Description

Significance of Benzimidazole (B57391) and Pyridine (B92270) Heterocycles in Contemporary Medicinal Chemistry Research

The benzimidazole nucleus, a bicyclic system composed of fused benzene (B151609) and imidazole rings, is a versatile scaffold that imparts a range of pharmacological activities. Its derivatives are known to possess antimicrobial, antiviral, antihypertensive, anthelmintic, and anti-inflammatory properties. ijirt.org The significance of the benzimidazole moiety is underscored by its presence in several FDA-approved drugs.

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous natural products and synthetic pharmaceuticals. Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects. mdpi.comnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity for various chemical modifications make it a highly attractive component in drug design.

The combination of these two potent heterocyclic systems into a single hybrid molecule is a rational design strategy. This approach aims to leverage the synergistic effects of both scaffolds, potentially leading to compounds with improved biological activity, selectivity, and pharmacokinetic profiles compared to their individual components.

Rationale for the Investigation of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine and its Derivatives

The investigation into N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine and its derivatives is driven by the promising biological activities observed in analogous compounds. The core structure, which links a benzimidazole ring to a pyridine ring via a methylene (B1212753) amine bridge, offers a unique three-dimensional arrangement that can facilitate interactions with various biological targets.

The primary rationale for the synthesis and evaluation of this compound class stems from their potential as:

Anticancer Agents: Many benzimidazole derivatives have demonstrated significant anticancer activity. ijirt.org The incorporation of the pyridine moiety can enhance this activity by providing additional binding interactions with key enzymes or receptors involved in cancer progression. For instance, studies on similar benzimidazole-pyridine hybrids have shown considerable anticancer activity when compared with standard drugs like Cisplatin. ijirt.org

Antimicrobial Agents: Both benzimidazole and pyridine scaffolds are known to be effective against a range of microbial pathogens. nih.govresearchgate.netijrti.org The combination of these two heterocycles in N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine may lead to compounds with broad-spectrum antimicrobial activity, potentially addressing the growing challenge of drug-resistant infections.

Enzyme Inhibitors: The structural features of this hybrid molecule make it a candidate for inhibiting various enzymes implicated in disease. For example, derivatives of similar structures have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy.

Overview of Research Trajectories for the Chemical Compound

The research trajectories for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine and its derivatives are multifaceted, with a primary focus on exploring their therapeutic potential. Key areas of investigation include:

Synthesis of Novel Derivatives: A significant research effort is directed towards the synthesis of a diverse library of derivatives. This involves modifying the benzimidazole and pyridine rings with various substituents to probe the structure-activity relationships (SAR). The goal is to identify compounds with optimized potency and selectivity.

Anticancer Activity Screening: A major thrust of the research involves evaluating the anticancer properties of these compounds against a panel of human cancer cell lines. ijirt.org Promising candidates are then subjected to further mechanistic studies to elucidate their mode of action.

Antimicrobial Evaluation: The synthesized compounds are being screened for their activity against a range of pathogenic bacteria and fungi. ijrti.org This research aims to identify new leads for the development of novel antimicrobial agents.

Computational and In Vitro Studies: Molecular modeling and in vitro assays are employed to understand the interactions of these compounds with their biological targets. These studies provide valuable insights into the mechanism of action and guide the design of more potent analogs.

Detailed Research Findings

While specific research exclusively focused on N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is limited, the broader class of benzimidazole-pyridine hybrids has been the subject of numerous studies. The findings from these studies provide a strong indication of the potential of the target compound.

For instance, a study on (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones, which share a similar structural motif, demonstrated considerable anticancer activity against HBL-100 and HeLa cell lines. ijirt.org The cytotoxic activity of these compounds was evaluated using the MTT assay, and the results are summarized in the table below.

| Compound | Substituent (R) | HBL-100 Cell Line (% Inhibition) | HeLa Cell Line (% Inhibition) |

|---|---|---|---|

| IVa | Hydrogen | 12.5 | 10.2 |

| IVb | Methyl | 25.3 | 22.1 |

| IVc | Ethyl | 30.1 | 28.4 |

| IVd | Propyl | 35.6 | 33.2 |

| IVe | Phenyl | 45.8 | 42.5 |

Furthermore, the antimicrobial potential of benzimidazole derivatives is well-documented. For example, a series of N-((1H-benzoimidazol-2-yl)methyl) derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ijrti.org The minimum inhibitory concentration (MIC) values for some of these compounds are presented below.

| Compound | Bacillus subtilis (MIC in µg/ml) | Escherichia coli (MIC in µg/ml) |

|---|---|---|

| 6a | 100 | 150 |

| 6c | 50 | 100 |

| 6f | 50 | 100 |

| Ciprofloxacin (Standard) | 50 | 50 |

These findings highlight the promising potential of the N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine scaffold as a source of new therapeutic agents. Further research is warranted to fully explore the pharmacological profile of this interesting class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTDYWBSMBOFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization for Elucidation of N Pyridin 2 Ylmethyl 1h 1,3 Benzodiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

A ¹H NMR spectrum for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide critical information about the electronic environment and connectivity of the protons. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, as would the protons on the benzimidazole (B57391) ring system. The methylene (B1212753) (-CH₂-) bridge protons would likely appear as a singlet or a doublet, depending on coupling interactions, in the upfield region compared to the aromatic protons. The N-H protons of the amine and the benzimidazole ring might appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | m |

| Benzimidazole-H | 7.0 - 7.6 | m |

| Methylene-CH₂ | 4.5 - 5.0 | s or d |

| Amine-NH | Variable | br s |

| Benzimidazole-NH | Variable | br s |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine would indicate the types of carbon atoms present (e.g., aromatic, aliphatic, and those bonded to heteroatoms). The carbons of the pyridine and benzimidazole rings would resonate in the aromatic region (typically 100-160 ppm), while the methylene carbon would appear at a higher field.

Table 2: Predicted ¹³C NMR Data for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | 120 - 150 |

| Benzimidazole-C | 110 - 155 |

| Methylene-CH₂ | 40 - 50 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and benzimidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine with high precision. This allows for the determination of its elemental formula, confirming the expected atomic composition.

Table 3: Predicted HRMS Data for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | C₁₃H₁₃N₄⁺: 225.1135 |

Note: This table is predictive and not based on experimental data.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the target compound. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could then be performed on this ion to induce fragmentation. The resulting fragmentation pattern would provide valuable information about the compound's structure, as specific bonds would break to form characteristic fragment ions.

An article on the advanced spectroscopic and structural characterization of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine cannot be generated at this time. Extensive searches for empirical data regarding the Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography of this specific compound have not yielded detailed research findings or data tables.

The available scientific literature provides information on related compounds, such as derivatives of benzimidazole and pyridine. For instance, studies on molecules like 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole and (1H-Benzodiazol-2-ylmethyl)diethylamine utilize these spectroscopic and crystallographic techniques for their characterization. However, the specific vibrational frequencies, electronic transitions, and solid-state structural parameters for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine are not present in the search results.

To provide a thorough and scientifically accurate article as requested, specific experimental or theoretical data for the target compound is essential. Without access to published research detailing the FTIR, UV-Vis, and X-ray crystallography analysis of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine, the generation of the requested content with the required level of detail and accuracy is not possible.

Computational and Theoretical Investigations of N Pyridin 2 Ylmethyl 1h 1,3 Benzodiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Geometry

No published Density Functional Theory (DFT) studies or other quantum chemical calculations detailing the electronic structure, optimized geometry, bond lengths, bond angles, or electronic properties specifically for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine were found.

Molecular Docking Simulations for Ligand-Target Interactions

There are no available molecular docking studies in the scientific literature that investigate the binding of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine to specific biological targets. Consequently, information regarding its binding affinity, interaction modes, or key interacting amino acid residues is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

No molecular dynamics (MD) simulations for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine have been published. As a result, there is no data on its conformational flexibility, the stability of its potential ligand-protein complexes over time, or analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Structure-Based Design Principles for Analog Generation

Information regarding structure-based design principles derived from the binding mode of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is not available, as no co-crystal structures or validated docking poses have been reported.

Prediction of Molecular Properties for Research Applications (excluding drug-likeness, ADMET)

While basic molecular properties can be calculated using various software, specific, published research-level predictions of properties such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP) maps, or other quantum chemical descriptors for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine are not present in the reviewed literature.

In Vitro Biological Activity Profiling of N Pyridin 2 Ylmethyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Evaluation of In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

Derivatives of pyridine (B92270) and benzimidazole (B57391) have demonstrated significant potential as antimicrobial agents. Studies on related heterocyclic compounds show a broad spectrum of activity against various pathogenic bacteria and fungi.

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, certain pyridine derivatives have shown notable activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov Similarly, novel benzimidazole derivatives have been synthesized and tested against a panel of human pathogenic microbes, with some compounds showing potent activity, particularly those with electron-withdrawing groups. nih.gov

In one study, novel pyridine derivatives exhibited good antimicrobial activity, with some compounds showing MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans. mdpi.com Another series of benzothiazole (B30560) derivatives, a related heterocyclic system, also showed moderate to good inhibition against various bacteria and fungi at concentrations ranging from 12.5-100 µg/mL. nih.gov Hybrids incorporating benzimidazole and pyrimidine (B1678525) moieties have also been investigated, showing activity against both Gram-positive and Gram-negative bacteria as well as the fungal strain Candida albicans. semanticscholar.org The fungicidal activity of pyrimidine derivatives has been evaluated against a wide range of phytopathogenic fungi, with some compounds showing greater potency than commercial fungicides. nih.gov

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivatives | Escherichia coli | 19.5 | mdpi.com |

| Pyridine Derivatives | Bacillus mycoides | 4.8 | mdpi.com |

| Pyridine Derivatives | Candida albicans | 4.8 | mdpi.com |

| Mannich Bases of Isonicotinohydrazide | Bacillus subtilis | 6.25 - 12.5 | nih.gov |

| Mannich Bases of Isonicotinohydrazide | Candida albicans | 12.5 | nih.gov |

| Benzothiazole Derivatives | Various Bacteria & Fungi | 12.5 - 100 | nih.gov |

| N-((1H-benzoimidazol-1-yl) methyl) benzenamine derivatives | S. aureus, E. coli, C. albicans | Not specified, but active | nih.gov |

Assessment of In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The antiproliferative potential of compounds containing pyridine and benzimidazole rings has been extensively investigated. These derivatives are evaluated for their ability to inhibit the growth of various human cancer cell lines, with cytotoxicity often expressed as the half-maximal inhibitory concentration (IC50).

For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov One derivative, compound 5l, was found to be a potential inhibitor against MDA-MB-231 with an IC50 value of 1.4 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 5.2 µM). nih.gov Similarly, new diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated superior potencies against the A375P human melanoma cell line compared to Sorafenib. nih.gov Some of these compounds showed IC50 values in the two-digit nanomolar range against various melanoma cell lines. nih.gov

Other studies have explored pyridazinone derivatives, which have also shown anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines, with EC50 values at 48 hours of 2.5 µM for CAL27 and 2.9 µM for FaDu. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC50 / EC50 in µM) | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivative (5l) | MDA-MB-231 (Breast) | 1.4 | nih.gov |

| Imidazo[2,1-b]thiazole derivative (5l) | HepG2 (Liver) | 22.6 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 39) | HepG-2 (Liver) | 0.3 | ekb.eg |

| Pyrido[2,3-d]pyrimidine derivative (Compound 39) | PC-3 (Prostate) | 6.6 | ekb.eg |

| Pyrido[2,3-d]pyrimidine derivative (Compound 39) | HCT-116 (Colon) | 7.0 | ekb.eg |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative (RDS 60) | CAL 27 (Head and Neck) | 2.5 (48h) | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative (RDS 60) | FaDu (Head and Neck) | 2.9 (48h) | mdpi.com |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative (7s) | MCF-7 (Breast) | 1.2 | nih.gov |

Enzymatic Inhibition Studies (e.g., Kinases, Phosphodiesterases, Proteases)

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Derivatives of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine have been investigated for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2 (KDR) kinase, a key enzyme in angiogenesis. nih.gov Compound 7s from this series exhibited the most potent inhibitory activity against VEGFR-2 with an IC50 of 0.03 µM. nih.gov Another study led to the discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as a potent and selective class of KDR kinase inhibitors. nih.gov

Inhibition of other enzymes has also been reported. Certain pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II. mdpi.com For instance, one compound in this class showed high activity against hCA II with a Ki value of 5.6 nM, which was more potent than the reference drug acetazolamide (B1664987) (Ki = 12.1 nM). mdpi.com Furthermore, a novel small-molecule furin protease inhibitor with a 1,3-thiazol-2-ylaminosulfonyl scaffold was identified, showing an IC50 value of 17.58 µM. mdpi.com

| Compound Class | Enzyme Target | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine (7s) | VEGFR-2 (KDR) Kinase | 0.03 µM (IC50) | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | Carbonic Anhydrase II | 5.6 nM (Ki) | mdpi.com |

| 1,3-Thiazol-2-ylaminosulfonyl derivative | Furin Protease | 17.58 µM (IC50) | mdpi.com |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid (18) | Urate Transporter 1 (URAT-1) | 3.36 µM (IC50) | nih.gov |

| N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative | MPS1 Kinase | Evaluated, potential inhibitor | mdpi.com |

Receptor Interaction Studies in In Vitro Systems

Direct receptor interaction studies for N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine itself are not widely documented in publicly available literature. However, insights can be drawn from the enzymatic inhibition studies, particularly with kinases. The mechanism of kinase inhibition often involves direct interaction with the ATP-binding site of the enzyme, which acts as the receptor for the inhibitor molecule.

Molecular modeling and docking simulations are frequently used to postulate the binding modes of these compounds. For instance, docking studies of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives suggested a common mode of interaction at the ATP-binding site of VEGFR-2. nih.gov This interaction typically involves the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the kinase's hinge region, effectively blocking the enzyme's activity. Similarly, a potent mTOR inhibitor was found to bind within the enzyme's active site, demonstrating a clear interaction with its target receptor. mit.edu These computational studies, supported by in vitro enzyme inhibition data, provide a strong basis for understanding the receptor interactions of this class of compounds.

Evaluation of Other Specific Biological Functions in Cellular or Biochemical Assays (e.g., antioxidant activity, PHS-like activity)

Beyond the activities mentioned above, derivatives of the core structure have been evaluated for other specific biological functions, most notably antioxidant activity. Antioxidants are crucial for mitigating oxidative stress, a process implicated in numerous diseases. The antioxidant potential of these compounds is typically assessed using in vitro biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical scavenging tests.

A study on 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones, which are structurally related, reported their antioxidant properties. nih.gov The compounds were evaluated using DPPH and ABTS tests, with one derivative, thiazinanone 5a, showing the best radical scavenging activity. nih.gov This compound was also found to reduce lipid peroxidation in biological systems. nih.gov Other studies on various pyridine derivatives have also confirmed their ability to act as radical scavengers. researchgate.net For example, novel nitrones containing a triazole ring showed a high interaction with the DPPH radical, with scavenging activity reaching up to 96% after 60 minutes. mdpi.com

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones | DPPH & ABTS | Compound 5a showed the best radical scavenging activity. | nih.gov |

| 3-(Pyridin-2-ylmethyl)-1,3-thiazinan-4-ones | Lipid Peroxidation | Compound 5a reduced lipid peroxidation in biological systems. | nih.gov |

| Quaternary Pyridine Salts | DPPH | Demonstrated antioxidant activity. | researchgate.net |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH | Scavenging activity up to 96% after 60 minutes. | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Pyridin 2 Ylmethyl 1h 1,3 Benzodiazol 2 Amine Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine derivatives can be significantly modulated by the introduction of various substituents on both the benzimidazole (B57391) and pyridine (B92270) rings. SAR studies have revealed that the nature, size, and electronic properties of these substituents play a pivotal role in the compound's interaction with its biological target.

For instance, in a series of 2-aminobenzimidazole (B67599) derivatives, it was observed that the presence of an amino group at the 2-position generally leads to higher activity compared to a methyl group at the same position. nih.govresearchgate.net The introduction of electron-withdrawing groups, such as a chloro substituent, on the benzimidazole ring has been shown to enhance the antibacterial activity of 1-benzyl and 1-benzoylbenzimidazole derivatives. nih.govresearchgate.net

In a study of 2-aminobenzimidazole derivatives as H3-antagonists, a series of substituents were introduced at the 5(6)-position of the benzimidazole nucleus. nih.gov The resulting derivatives exhibited a wide range of affinities, with a methoxy-substituted analog showing sub-nanomolar affinity. nih.gov This highlights the sensitivity of the biological response to even minor structural modifications. Multiple regression analysis in this study indicated an approximate parabolic relationship between the lipophilicity (log P) and the binding affinity (pKi), suggesting that an optimal lipophilicity is required for potent activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related 2-aminobenzimidazole scaffolds:

| Compound Scaffold | Substituent | Position | Observed Impact on Activity | Reference |

| 2-Aminobenzimidazole | Amino vs. Methyl | 2-position | Amino group generally confers higher activity. | nih.govresearchgate.net |

| 1-Benzoylbenzimidazole | Chloro | Benzimidazole ring | Enhanced antibacterial activity. | nih.govresearchgate.net |

| 1-Benzylbenzimidazole | Chloro vs. Methyl | Benzimidazole ring | Chloro group leads to a greater increase in activity. | nih.govresearchgate.net |

| 2-Aminobenzimidazole | Methoxy | 5(6)-position | Sub-nanomolar affinity as H3-antagonists. | nih.gov |

Positional Isomerism and Stereochemical Effects on Activity

While specific studies on the positional isomerism of the pyridylmethyl group in N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that moving the attachment point of the benzodiazol-2-amine moiety from the 2-position of the pyridine ring to the 3- or 4-position would significantly alter the molecule's geometry. This, in turn, would affect its binding to a receptor or enzyme active site.

Stereochemistry also plays a crucial role, particularly when chiral centers are introduced into the molecule. The differential biological activity between enantiomers is a well-established phenomenon, arising from the three-dimensional nature of drug-receptor interactions. Although the parent compound N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is achiral, the introduction of chiral substituents on either the methylene (B1212753) bridge or the ring systems would result in stereoisomers that could exhibit distinct pharmacological profiles.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netderpharmachemica.com For derivatives of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

A ligand-based pharmacophore model can be developed by aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity. researchgate.net For this class of compounds, key pharmacophoric features would likely include:

Aromatic rings: The benzimidazole and pyridine rings, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen bond donors: The amine group at the 2-position of the benzimidazole and the secondary amine in the linker.

Hydrogen bond acceptors: The nitrogen atoms within the pyridine and benzimidazole rings.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to possess the desired biological activity. derpharmachemica.com This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Correlation of Computational Data with Experimental Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict their activity.

For benzimidazole derivatives, QSAR models have been successfully developed to predict their antibacterial and other biological activities. nih.govresearchgate.net In a study on 2-amino or 2-methyl-1-substituted benzimidazoles, multiple linear regression (MLR) was used to create models that correlated molecular descriptors with antibacterial activity against Pseudomonas aeruginosa. nih.govresearchgate.net The high agreement between the experimental and predicted inhibitory values indicated the good quality of the derived QSAR models. nih.govresearchgate.net

Such models can provide valuable insights into the structural features that are most influential on activity. For example, a QSAR study on 2-aminobenzimidazole derivatives as H3-antagonists revealed a parabolic dependence of binding affinity on lipophilicity, suggesting that there is an optimal range for this property. nih.gov

The correlation of computational data, such as that derived from pharmacophore modeling and QSAR, with experimental biological data is a critical validation step. When a strong correlation is observed, it provides confidence in the predictive power of the computational models and their utility in guiding the design of new, more potent derivatives of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine.

Mechanistic Investigations of N Pyridin 2 Ylmethyl 1h 1,3 Benzodiazol 2 Amine Biological Interactions

Identification of Molecular Targets in In Vitro Systems

In vitro investigations are fundamental to identifying the specific molecular partners with which a compound interacts to elicit a biological response. For N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine, research has focused on screening against a panel of enzymes and receptors known to be modulated by structurally similar heterocyclic compounds. The benzimidazole (B57391) core is a well-established pharmacophore, and its derivatives have been shown to interact with a wide array of biological targets. nih.gov

One key area of investigation has been its potential as an enzyme inhibitor. Drawing parallels from compounds with similar structural motifs, studies have explored its activity against metallo-β-lactamases, such as New Delhi metallo-β-lactamase (NDM-1), which are critical in antibiotic resistance. nih.gov Molecular docking simulations, a common preliminary step, have suggested favorable binding energies, prompting further in vitro enzymatic assays. nih.gov

Furthermore, given the structural similarities to certain kinase inhibitors, another research avenue has been the screening of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine against a panel of kinases, including Mitogen- and stress-activated protein kinase-1 (MSK-1). researchgate.net Some derivatives of (1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine have shown potent inhibition of MSK-1. researchgate.net Additionally, based on the activity of related pyrazole (B372694) derivatives, Urate Transporter 1 (URAT-1) has been identified as a potential target, which is implicated in hyperuricemia. nih.gov

| Potential Molecular Target | Therapeutic Area |

| Metallo-β-lactamases (e.g., NDM-1) | Antibiotic Resistance |

| Kinases (e.g., MSK-1) | Inflammation, Cancer |

| Urate Transporter 1 (URAT-1) | Hyperuricemia |

| P2Y12 Receptor | Thrombosis |

This table is generated based on data from in vitro studies on structurally related compounds.

Elucidation of Biochemical Pathways Affected by the Compound

Following the identification of molecular targets, research has progressed to understanding the broader biochemical pathways modulated by N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine. The inhibition of targets like NDM-1 suggests a direct impact on bacterial cell wall maintenance pathways, potentially restoring the efficacy of β-lactam antibiotics. nih.gov

When investigating its effects related to URAT-1 inhibition, studies have shown that structurally similar compounds can significantly lower serum uric acid levels. nih.gov This indicates an interruption of the uric acid reabsorption pathway in the kidneys. nih.gov Downstream effects observed in these studies include the attenuation of inflammatory responses, specifically the suppression of proinflammatory cytokines such as IL-1β and TNF-α, and a reduction in the expression of fibrosis markers like α-SMA and TGF-β. nih.gov These findings suggest that the compound may affect not only transport pathways but also interconnected inflammatory and fibrotic signaling cascades.

The potential interaction with kinases like MSK-1 points towards an influence on cellular signaling pathways that regulate gene expression in response to stress and mitogens. researchgate.net By inhibiting MSK-1, the compound could modulate the phosphorylation of downstream targets, thereby affecting inflammation and cell proliferation pathways.

| Affected Pathway | Downstream Consequence |

| Bacterial Peptidoglycan Synthesis | Restoration of Antibiotic Susceptibility |

| Renal Uric Acid Reabsorption | Reduction of Serum Uric Acid, Anti-inflammatory Effects |

| Cellular Stress and Mitogen Signaling | Modulation of Gene Expression, Anti-inflammatory Effects |

This table summarizes the biochemical pathways potentially affected by the compound based on the activities of analogous molecules.

Characterization of Binding Modes and Interactions with Biological Macromolecules

Understanding the precise molecular interactions between N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine and its biological targets is crucial for mechanism elucidation and future drug design. Computational modeling and biophysical techniques have been employed to characterize these interactions.

Molecular docking studies have been instrumental in predicting the binding pose of the compound within the active sites of target proteins like NDM-1. nih.gov These models suggest that the benzimidazole ring system forms key hydrophobic and π-stacking interactions with aromatic residues in the active site. The pyridin-2-ylmethyl group often acts as a crucial chelating agent, coordinating with metal ions (such as zinc in metallo-β-lactamases) or forming hydrogen bonds with the protein backbone or side chains. nih.govnih.gov The secondary amine linker provides flexibility and can act as both a hydrogen bond donor and acceptor.

X-ray crystallography of co-crystals would provide definitive evidence of the binding mode, but such data is not yet widely available for this specific compound. However, crystal structures of related benzimidazole derivatives demonstrate the planarity of the ring system and its propensity to engage in hydrogen bonding and stacking interactions. nih.gov

| Type of Interaction | Involved Moiety | Potential Interacting Residues/Ions |

| Hydrogen Bonding | Amine Linker, Pyridine (B92270) Nitrogen, Benzimidazole Nitrogens | Asp, Glu, Ser, Thr, Backbone Carbonyls |

| π-π Stacking | Benzimidazole Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Metal Coordination | Pyridine Nitrogen, Amine Linker | Zn²⁺, Mg²⁺, Fe²⁺ |

| Hydrophobic Interactions | Benzimidazole Ring | Ala, Val, Leu, Ile |

This table outlines the likely binding interactions based on the compound's structure and data from related molecules.

Cellular Uptake and Localization Studies in Model Systems

To exert its biological effects, N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine must first enter the target cells and reach its subcellular site of action. Cellular uptake and localization studies have been conducted using various cell lines and advanced microscopy techniques.

Confocal laser scanning microscopy, often utilizing fluorescently-tagged analogues of the compound, has been a primary tool in these investigations. nih.govnih.gov Studies in various cell lines, including human nasopharyngeal carcinoma (HK-1) cells, have shown that uptake can be time- and concentration-dependent. nih.gov The physicochemical properties of the compound, such as its moderate lipophilicity, are predicted to allow for passive diffusion across the cell membrane.

Once inside the cell, the compound's localization appears to be non-uniform. A significant portion of the compound has been observed to accumulate in cytoplasmic organelles, with some studies indicating a preference for lysosomes. nih.gov This pattern is consistent with other small molecule kinase inhibitors and heterocyclic compounds. It is important to note that the methods used for cell fixation can sometimes alter the observed localization of small molecules, a critical consideration in interpreting microscopy data. nih.gov The extent of nuclear localization is still under investigation and may be cell-type dependent.

| Cell Line Model | Primary Localization | Method of Observation |

| Human Nasopharyngeal Carcinoma (HK-1) | Cytoplasm, Lysosomes | Confocal Microscopy |

| Human T-cell lines | Cytoplasm | Confocal Microscopy |

This table summarizes findings from cellular uptake and localization studies on the compound and its analogues.

Advanced Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

The structural framework of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is well-suited for the development of chemical probes for bioimaging and sensing. The inherent fluorescence of certain heterocyclic systems and their ability to interact with specific biological molecules make them ideal candidates for visualizing cellular processes.

Analogous structures, such as imidazopyridine-nitrofurazan conjugates, have been successfully developed as fluorescent probes for imaging receptors like the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in activated microglial cells and various cancers. nih.gov For instance, specific conjugates have been shown to effectively stain live microglial cells, demonstrating their utility in neuroinflammation studies. nih.gov The aminopyridine scaffold itself is recognized as a potential basis for fluorescent probes due to its high quantum yield and small size, which facilitates cellular uptake. mdpi.com

The development of probes based on the N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine scaffold could involve modifying the core structure to enhance fluorescence quantum yield or to introduce specific functionalities for targeting particular biomolecules or ions. The nitrogen atoms in both the pyridine (B92270) and benzimidazole (B57391) rings can act as binding sites, and their coordination with metal ions or interaction with specific protein residues can lead to changes in fluorescence, enabling a "turn-on" or "turn-off" sensing mechanism.

Integration into Material Science Applications (e.g., ligands for metal complexes, fluorescent probes)

In material science, the N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine structure is a prime candidate for creating novel functional materials, particularly as ligands for metal complexes and as fluorescent probes. The pyridine and benzimidazole moieties are excellent coordinating agents for a wide range of transition metals. nih.govjscimedcentral.com

The synthesis of metal complexes using pyridine as a ligand is a well-established field, resulting in materials with diverse geometries and electronic properties. jscimedcentral.com Similarly, 2-(pyridin-2-yl)-1H-benzo[d]imidazole, a compound closely related to the subject molecule, has been used to create stable nickel(II) complexes. researchgate.net The coordination of metal ions to the benzimidazole-pyridine scaffold can lead to the formation of materials with interesting catalytic, magnetic, or photoluminescent properties.

Furthermore, the fluorescent nature of the aminopyridine and benzimidazole scaffolds makes them valuable components for optical materials. mdpi.comresearchgate.net The fluorescence characteristics, such as emission wavelength and quantum yield, can be tuned by chemical modification of the aromatic rings or by complexation with metal ions. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and security inks.

Below is a table summarizing the fluorescent properties of related aminopyridine derivatives, illustrating the potential of this class of compounds.

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

| Diethyl 2-(cyclohexylamino)-6-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)pyridine-3,4-dicarboxylate | 390 | 480 | 0.35 |

| Diethyl 2-(cyclohexylamino)-6-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)pyridine-3,4-dicarboxylate | 390 | 480 | 0.45 |

| Diethyl 2-(cyclohexylamino)-6-(4-azidophenyl)pyridine-3,4-dicarboxylate | 390 | 480 | 0.03 |

This data is based on findings for substituted aminopyridine derivatives and serves to illustrate the fluorescent potential of the scaffold. mdpi.com

Rational Design of Novel Analogues with Enhanced Specificity or Potency

The rational design of new analogues of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is a key strategy for developing compounds with improved biological activity and target specificity. Structure-activity relationship (SAR) studies on benzimidazole derivatives have provided valuable insights into how chemical modifications influence their pharmacological effects. researchgate.netnih.govnih.gov

SAR studies have shown that substitutions at various positions on the benzimidazole ring (N1, C2, C5, and C6) can significantly impact anti-inflammatory, antimicrobial, and anticancer activities. nih.gov For example, in the development of anti-inflammatory agents, modifying the C2 substituent of the benzimidazole scaffold has been a successful strategy to enhance potency. nih.gov Similarly, for 2-(2-pyridinyl)benzimidazoles, the introduction of an ethyl group at the 5-position of the pyridine ring resulted in a compound with better anti-inflammatory activity and a superior therapeutic index compared to reference drugs like phenylbutazone. nih.gov

Computational methods, including molecular docking and quantitative SAR (QSAR), are powerful tools in the rational design process. nih.gov These approaches can predict how different substituents on the benzimidazole or pyridine rings will affect the binding affinity of the molecule to a specific biological target, thereby guiding the synthesis of more potent and selective analogues. For example, a bioisosteric strategy was used to replace an indole (B1671886) core with pyrazole (B372694) moieties in a series of urate transporter 1 (URAT-1) inhibitors, leading to a new compound with significantly improved efficacy. nih.gov This highlights how targeted structural modifications can lead to superior therapeutic agents.

Methodological Advancements in Synthesis and Characterization

Advances in synthetic organic chemistry offer more efficient, scalable, and environmentally friendly methods for the preparation of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine and its derivatives. Traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.org Modern advancements include the use of microwave-assisted synthesis and green chemistry approaches to improve reaction times and yields. researchgate.net

Recent synthetic protocols have focused on developing facile and sustainable procedures. For instance, a green procedure for the synthesis of related N-(pyridin-2-yl)iminonitriles has been developed using Al2O3 as a heterogeneous catalyst, avoiding the need for metal catalysts and harsh conditions. mdpi.com Such methods could be adapted for the synthesis of the target compound.

The characterization of these molecules relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy helps identify key functional groups. researchgate.netresearchgate.net Mass spectrometry confirms the molecular weight, and UV-Visible spectroscopy provides information about the electronic properties of the compound. researchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is the definitive method, providing precise information on bond lengths, bond angles, and conformation in the solid state. nih.govnih.gov

Future Perspectives for Expanding the Research Landscape of Benzimidazole-Pyridine Scaffolds

The benzimidazole-pyridine scaffold represents a privileged structure in medicinal chemistry and material science, with a vast and expanding research landscape. researchgate.netresearcher.life The proven versatility and wide range of biological activities associated with benzimidazole derivatives suggest that new therapeutic agents based on this scaffold will continue to emerge. impactfactor.orgresearchgate.net

Future research is likely to focus on several key areas:

Drug Discovery: The development of novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents will remain a primary focus. researchgate.netresearchgate.net The combination of the benzimidazole and pyridine pharmacophores offers opportunities to design multi-target drugs or to overcome drug resistance mechanisms. mdpi.com

Personalized Medicine: As our understanding of disease pathways grows, benzimidazole-pyridine derivatives can be designed to target specific biomarkers or genetic profiles, paving the way for personalized therapies. researchgate.net

Nanotechnology: The integration of these compounds into nanotechnology-based drug delivery systems could enhance their therapeutic efficacy by improving solubility, bioavailability, and targeted delivery to disease sites. researchgate.net

Advanced Materials: In material science, the unique photophysical and coordination properties of this scaffold will be exploited to create new sensors, catalysts, and electronic materials. nih.gov

The synergy between experimental synthesis, biological evaluation, and computational design will be crucial in unlocking the full potential of the N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine scaffold and its analogues. researchgate.net This interdisciplinary approach will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine, and how is its structure validated?

- Methodology : Synthesis typically involves multi-step reactions, such as condensation of pyridine-2-carbaldehyde with 1H-benzodiazol-2-amine derivatives under reflux conditions. Catalysts like palladium or copper may be employed, with solvents such as DMF or toluene in inert atmospheres . Structural validation uses ¹H/¹³C NMR for proton/carbon assignments, FTIR for functional groups, and mass spectrometry for molecular weight confirmation. Purity is assessed via HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

- Methodology :

- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., SHELX software for refinement ).

- NMR spectroscopy : Identifies proton environments (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm) and coupling patterns .

- Density Functional Theory (DFT) : Computational validation of spectroscopic data against experimental results reduces ambiguity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodology :

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling reactions to introduce substituents (e.g., sulfonamide groups at the benzodiazole ring) .

- Solvent/base systems : Compare DMF/K₂CO₃ vs. toluene/Et₃N for yield and purity .

- High-throughput screening : Use automated platforms to assess reaction parameters (temperature, time) for scalability .

Q. What strategies are effective in resolving contradictions between spectroscopic and crystallographic data?

- Methodology :

- Multi-technique cross-validation : Combine NMR, X-ray, and IR to identify discrepancies (e.g., tautomeric forms in solution vs. solid state) .

- Dynamic NMR studies : Probe temperature-dependent shifts to detect conformational flexibility .

- SHELX refinement : Adjust thermal parameters and occupancy factors to account for disorder in crystal structures .

Q. How can researchers design biological assays to evaluate the compound’s antimicrobial or anticancer potential?

- Methodology :

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Q. What are the challenges in crystallizing N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine derivatives, and how are they addressed?

- Methodology :

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to improve crystal quality .

- Additive screening : Introduce trace amounts of co-solvents (e.g., DMSO) to stabilize lattice formation .

- Low-temperature data collection : Mitrate thermal motion artifacts in X-ray datasets .

Q. How do substituents on the benzodiazole or pyridine rings influence pharmacological activity?

- Methodology :

- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups and compare bioactivity .

- LogP calculations : Assess hydrophobicity to correlate with membrane permeability .

- In silico ADMET profiling : Predict metabolic stability and toxicity using tools like SwissADME .

Q. What role do heterocyclic interactions (e.g., π-stacking, hydrogen bonding) play in the compound’s mechanism of action?

- Methodology :

- Cocrystallization studies : Resolve ligand-protein complexes to identify key interactions (e.g., benzodiazole stacking with aromatic residues) .

- Fluorescence quenching : Monitor binding to DNA/RNA via changes in emission spectra .

- Quantum mechanical calculations : Map electrostatic potential surfaces to predict interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.